

Sulindac Methyl Derivative: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: *Sulindac methyl derivative*

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An In-depth Guide to the Chemical Structure, Synthesis, and Biological Activity of a Key Sulindac Analog

This technical guide provides a comprehensive overview of the chemical and biological properties of the methyl derivative of sulindac. Sulindac, a non-steroidal anti-inflammatory drug (NSAID), has long been a subject of interest for its therapeutic potential beyond its anti-inflammatory effects, particularly in oncology. The modification of its carboxyl group to a methyl ester alters its physicochemical properties, which can influence its biological activity and pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Chemical Structure and Properties

Sulindac is chemically known as (Z)-5-fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetic acid. Its methyl derivative, sulindac methyl ester, is formed by the esterification of the carboxylic acid group.

Table 1: Chemical and Physical Properties of Sulindac and Sulindac Methyl Ester

Property	Sulindac	Sulindac Methyl Ester
IUPAC Name	(Z)-5-fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetic acid	Methyl (Z)-5-fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetate
Molecular Formula	C ₂₀ H ₁₇ FO ₃ S	C ₂₁ H ₁₉ FO ₃ S
Molecular Weight	356.41 g/mol	370.44 g/mol
CAS Number	38194-50-2	134439-52-4[1]

Synthesis of Sulindac Methyl Ester

The most common method for the synthesis of sulindac methyl ester is the Fischer esterification of sulindac. This involves reacting sulindac with methanol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer Esterification of Sulindac

This protocol is adapted from the general procedures found in the literature for the synthesis of sulindac derivatives.[2][3]

Materials:

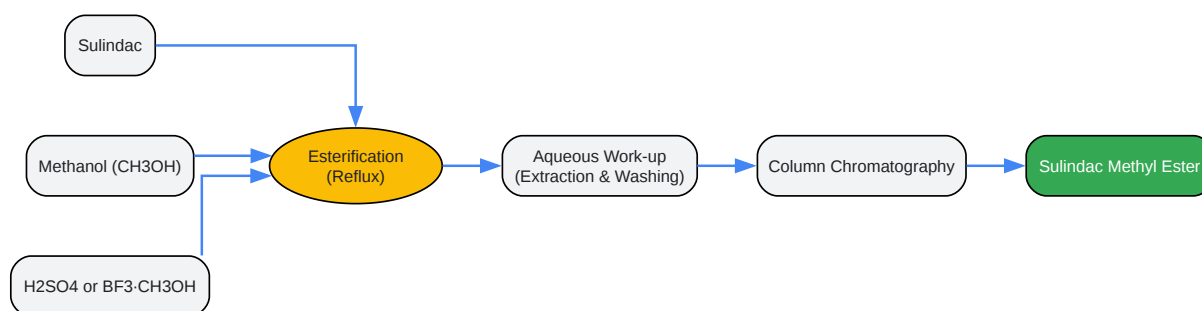
- Sulindac
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H₂SO₄) or Boron trifluoride methanol complex (BF₃·CH₃OH)
- Sodium Bicarbonate (NaHCO₃) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

- Ethyl acetate
- Hexane
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sulindac (1 equivalent) in anhydrous methanol.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid or boron trifluoride methanol complex to the solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:**
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the methanol using a rotary evaporator.
 - Dissolve the residue in ethyl acetate.
 - Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Purification:
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude sulindac methyl ester by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.
- Characterization: Confirm the identity and purity of the obtained yellow solid by spectroscopic methods (NMR, IR, MS).



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Caption: Synthesis workflow for sulindac methyl ester.

Spectroscopic Data

The structural confirmation of sulindac methyl ester is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of sulindac methyl ester is expected to show characteristic signals for the aromatic protons, the indenyl protons, the methyl groups, and the newly introduced methyl ester group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key signals include those for the carbonyl carbon of the ester, the aromatic and indenyl carbons, and the methyl carbons.

While a complete, officially assigned spectrum is not readily available in all literature, typical shifts for related sulindac derivatives suggest the following approximate ranges.^[2]

Table 2: Anticipated NMR Spectroscopic Data for Sulindac Methyl Ester

Functional Group	¹ H NMR Chemical Shift (δ, ppm)	¹³ C NMR Chemical Shift (δ, ppm)
Aromatic Protons	6.5 - 8.0	110 - 150
Indenyl CH	~6.5	~130-145
CH ₂ (acetate)	~3.6	~30-40
OCH ₃ (ester)	~3.7	~52
CH ₃ (indenyl)	~2.2	~10-15
S(=O)CH ₃	~2.8	~43
C=O (ester)	-	~170

Infrared (IR) Spectroscopy

The IR spectrum of sulindac methyl ester will exhibit characteristic absorption bands corresponding to its functional groups. The most notable change from sulindac is the shift of the carbonyl stretching frequency.

Table 3: Key IR Absorption Bands for Sulindac Methyl Ester

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)
C=O (ester)	Stretch	~1735 - 1750
C-O (ester)	Stretch	~1170 - 1250
S=O (sulfoxide)	Stretch	~1040 - 1060
Aromatic C=C	Stretch	~1450 - 1600
C-H (aromatic/aliphatic)	Stretch	~2850 - 3100

Mass Spectrometry (MS)

Mass spectrometry of sulindac methyl ester would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the ester group and other characteristic fragmentations of the indene core. The expected m/z for the molecular ion $[M]^+$ would be approximately 370.44.

Biological Activity and Signaling Pathways

Sulindac and its metabolites are known to exert their biological effects through various signaling pathways, many of which are implicated in cancer development and progression. While much of the research has focused on the active sulfide metabolite, the methyl ester derivative also exhibits significant biological activity.

Anti-proliferative Activity

Recent studies have evaluated the anti-proliferative effects of sulindac and its methyl ester derivative against various cancer cell lines.

Table 4: Comparative Anti-proliferative Activity (IC₅₀ in μ M) of Sulindac and Sulindac Methyl Ester^[4]

Cell Line	Cancer Type	Sulindac (IC ₅₀ , μ M)	Sulindac Methyl Ester (IC ₅₀ , μ M)
HepG2	Liver Carcinoma	> 150	70 \pm 2
U87	Glioblastoma	> 150	> 150
Caco-2	Colon Cancer	> 150	> 150
MCF7	Breast Cancer	> 150	> 150
HeLa	Cervical Cancer	> 150	> 150

These results indicate that in the case of the HepG2 cell line, the methyl ester derivative of sulindac shows greater anti-proliferative activity compared to the parent compound.[4]

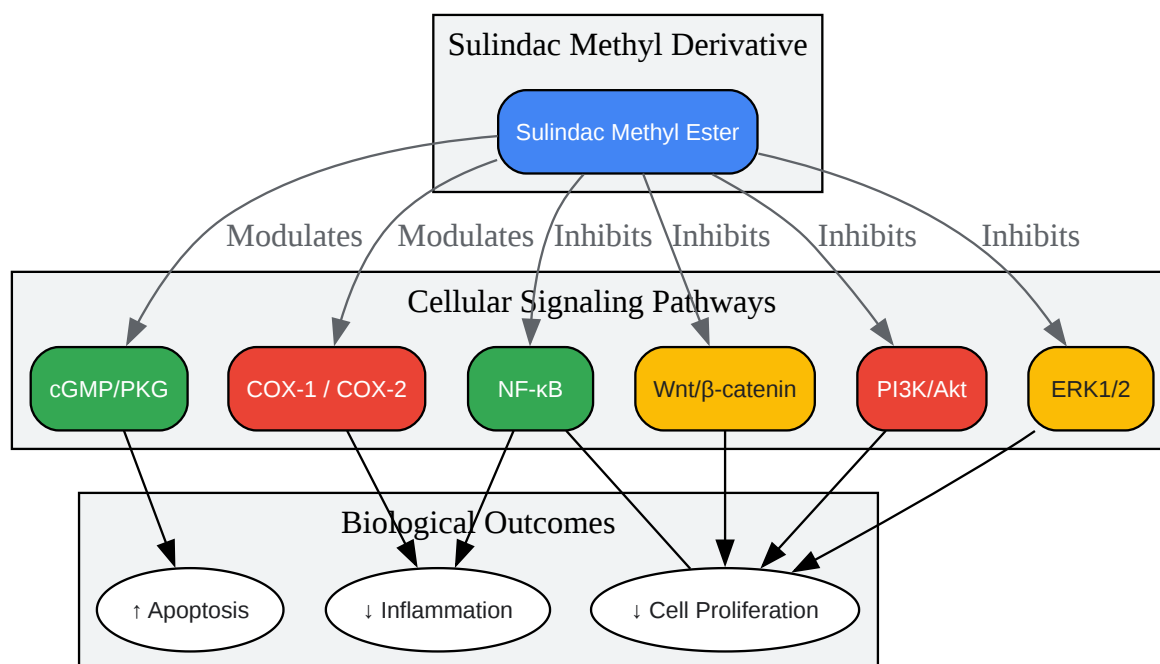
Modulation of Key Signaling Pathways

Sulindac and its metabolites have been shown to modulate several critical signaling pathways involved in cell growth, inflammation, and apoptosis. The esterification of the carboxylic acid group can alter the interaction of the molecule with its biological targets.

- **Cyclooxygenase (COX) Inhibition:** Sulindac is a non-selective inhibitor of both COX-1 and COX-2, which is central to its anti-inflammatory effects.[5][6] The conversion to the methyl ester can impact this activity.
- **Wnt/ β -catenin Pathway:** Sulindac has been shown to suppress the Wnt/ β -catenin signaling pathway, which is often aberrantly activated in colorectal cancer.[7][8] This is a crucial aspect of its anti-cancer properties.
- **cGMP/PKG Signaling:** Sulindac sulfide can inhibit phosphodiesterases (PDEs), leading to increased cyclic guanosine monophosphate (cGMP) levels and activation of protein kinase G (PKG), which can suppress tumor cell growth.[3][8][9][10]
- **PI3K/Akt Pathway:** The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, is another target of sulindac.[11]
- **ERK1/2 Signaling:** Sulindac metabolites can inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), which is involved in cell proliferation and survival.[9]

[\[12\]](#)

- NF- κ B Pathway: The NF- κ B pathway, a critical regulator of inflammation and cell survival, can be inhibited by sulindac and its metabolites.[\[13\]](#)

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